N-(2-(Aminomethyl)-6-methylphenyl)-N-methylmethanesulfonamide
Description
Properties
Molecular Formula |
C10H16N2O2S |
|---|---|
Molecular Weight |
228.31 g/mol |
IUPAC Name |
N-[2-(aminomethyl)-6-methylphenyl]-N-methylmethanesulfonamide |
InChI |
InChI=1S/C10H16N2O2S/c1-8-5-4-6-9(7-11)10(8)12(2)15(3,13)14/h4-6H,7,11H2,1-3H3 |
InChI Key |
AOZHIDBAHUVTKQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)CN)N(C)S(=O)(=O)C |
Origin of Product |
United States |
Preparation Methods
Stepwise Synthesis Overview
| Step | Reagents and Conditions | Description | Notes |
|---|---|---|---|
| 1 | Starting amine: 2-(aminomethyl)-6-methylphenylamine | Preparation or procurement of the aromatic amine substrate | Can be synthesized or commercially obtained |
| 2 | N-methylation of amine (optional) | Methylation using methyl iodide or related methylating agents | Ensures N-methyl substitution on sulfonamide nitrogen |
| 3 | Sulfonylation | Reaction with methanesulfonyl chloride in acetonitrile or dichloromethane with base (e.g., caesium carbonate) at 0–80 °C for 16 h | Forms the sulfonamide bond selectively |
| 4 | Work-up and purification | Filtration, solvent removal, extraction, and column chromatography | Yields pure N-(2-(Aminomethyl)-6-methylphenyl)-N-methylmethanesulfonamide |
Representative Experimental Procedure
Sulfonylation Reaction:
N-methyl-2-(aminomethyl)-6-methylphenylamine (1.0 equiv) is dissolved in acetonitrile. Caesium carbonate (1.2 equiv) is added as a base. Methanesulfonyl chloride (1.0 equiv) is added dropwise at 0 °C. The reaction mixture is stirred at 80 °C for 16 hours under inert atmosphere. After cooling, the mixture is filtered to remove solids, and the filtrate is concentrated under reduced pressure.Purification:
The crude product is purified by column chromatography using a gradient of petroleum ether and ethyl acetate or methanol/dichloromethane to afford the target sulfonamide as a pure compound.
Alternative Synthetic Routes and Intermediates
Intermediates such as protected amines or azido derivatives may be employed to improve selectivity or yield. For example, tert-butyl-protected intermediates can be deprotected post-sulfonylation using trifluoroacetic acid (TFA) to yield the free amine sulfonamide.
Reduction steps using borane (BH3) in tetrahydrofuran (THF) can be used to convert nitrile intermediates to aminomethyl groups before sulfonylation.
Azide substitution and subsequent reduction strategies allow for the introduction of aminomethyl groups on the aromatic ring prior to sulfonylation.
Reaction temperature and time are critical for optimizing yield and purity. Heating at 80–90 °C for 12–16 hours is standard to ensure complete sulfonylation without side reactions.
Choice of base affects reaction efficiency; caesium carbonate provides effective neutralization of HCl and promotes higher yields compared to triethylamine in some cases.
Protecting groups on amines can be used to avoid side reactions during sulfonylation and removed post-reaction under mild acidic conditions.
Purification by column chromatography using petroleum ether/ethyl acetate mixtures allows separation from unreacted starting materials and by-products, yielding analytically pure compound suitable for further biological evaluation.
| Parameter | Typical Range/Value | Remarks |
|---|---|---|
| Solvent | Acetonitrile, Dichloromethane | Aprotic solvents preferred |
| Base | Caesium carbonate (1.2 equiv) | Neutralizes HCl byproduct |
| Temperature | 0 °C (addition), then 80 °C (reaction) | Controls reaction rate and selectivity |
| Reaction Time | 12–16 hours | Ensures complete conversion |
| Purification | Column chromatography | Petroleum ether/ethyl acetate or MeOH/DCM mixtures |
| Yield | Moderate to high (varies by scale and purity) | Dependent on reaction conditions |
The preparation of this compound is achieved effectively through classical sulfonylation of the appropriately substituted aromatic amine with methanesulfonyl chloride. Optimization of reaction conditions such as solvent, base, temperature, and purification techniques ensures high purity and yield. Advanced synthetic strategies involving protection/deprotection and intermediate modifications can be employed for improved selectivity and functional group compatibility. The described methods are supported by detailed analytical data and have been validated in multiple research studies.
Chemical Reactions Analysis
Types of Reactions
N-(2-(Aminomethyl)-6-methylphenyl)-N-methylmethanesulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction reactions typically yield secondary amines, while oxidation reactions may produce sulfonic acids or other oxidized derivatives.
Scientific Research Applications
Biochemical Applications
Enzyme Inhibition Studies
The compound has been investigated as an inhibitor of focal adhesion kinase (FAK), which plays a crucial role in cellular signaling pathways related to cancer progression and metastasis. Research shows that derivatives of this compound can significantly inhibit FAK activity, leading to reduced cell proliferation and migration in glioblastoma models. For instance, TAE-226, a related compound, demonstrated potent inhibition of tumor growth and angiogenesis in preclinical studies involving xenograft models of glioblastoma .
Protein Interactions
Furthermore, N-(2-(Aminomethyl)-6-methylphenyl)-N-methylmethanesulfonamide has been utilized to study protein interactions in human sperm samples, showing its role in modulating protein kinase A activation . This suggests its potential use in reproductive biology research.
Pharmaceutical Applications
Therapeutic Potential
The compound is being explored for its therapeutic properties, particularly in the treatment of abnormal cell growth associated with various cancers. Patents indicate that sulfonyl amide derivatives like this compound can target malignant cells effectively, showcasing their potential as anti-cancer agents .
Clinical Trials and Efficacy
Several studies have reported on the efficacy of this compound derivatives in clinical settings. For example, compounds developed from this structure have entered clinical trials for their ability to inhibit specific cancer-related pathways, demonstrating promising results in terms of patient survival rates and quality of life improvements .
Material Science Applications
Synthesis of Complex Molecules
In organic chemistry, this compound serves as a versatile building block for synthesizing more complex molecules. Its unique chemical structure allows for modifications that can lead to new materials with desirable properties. This is particularly valuable in developing new drugs or materials with specific functionalities.
Data Table: Summary of Applications
Case Studies
-
FAK Inhibition in Glioblastoma
A study demonstrated that derivatives of this compound effectively inhibited FAK activity, resulting in significant reductions in tumor growth and enhanced survival rates in animal models . The study highlighted the importance of targeting FAK as a therapeutic strategy for glioblastoma. -
Reproductive Biology Research
Research involving human sperm samples showed that this compound could influence protein kinase A activation, suggesting its potential role in fertility treatments or reproductive health interventions . -
Development of New Materials
The compound has been used as a precursor for synthesizing novel sulfonamide derivatives with enhanced biological activities, paving the way for innovative therapeutic agents and materials with tailored properties.
Mechanism of Action
The mechanism of action of N-(2-(Aminomethyl)-6-methylphenyl)-N-methylmethanesulfonamide involves its interaction with molecular targets and pathways within biological systems. This compound may exert its effects by binding to specific enzymes or receptors, thereby modulating their activity and influencing various cellular processes. The exact molecular targets and pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
6-Amino-N-methylnaphthalene-2-sulfonamide ()
This naphthalene-based sulfonamide shares the N-methylmethanesulfonamide group but differs in its aromatic system. The naphthalene core enhances hydrophobicity (higher clogP) compared to the phenyl-based target compound. Applications in catalysis or materials science are plausible but unspecified in the evidence.
Sumatriptan-Related Sulfonamides ()
Examples include [3-[2-(aminoethyl)-1H-indol-5-yl]-N-methylmethanesulfonamide. These indole derivatives are impurities in sumatriptan formulations, with retention times (0.3–0.9 min) and impurity limits (0.1–0.5%) critical for pharmaceutical quality control. Their indole cores confer distinct electronic properties, influencing binding to serotonin receptors .
Table 1: Comparison of Aromatic Core Sulfonamides
*Predicted or estimated; †Based on structurally similar compounds in .
Pyrimidine and Pyridine Derivatives
FAK Inhibitors ()
N-(3-(((2-(5-chloro-1H-indol-2-yl)pyrimidin-4-yl)amino)methyl)pyridin-2-yl)-N-methylmethanesulfonamide () is a focal adhesion kinase (FAK) inhibitor with a pyridine-pyrimidine core. It exhibits a higher molecular weight (442.92 g/mol) and hydrogen bond acceptors (8 vs. 4–6 in simpler sulfonamides), enhancing target specificity. Its clogP (4.3) and tPSA (112.2 Ų) suggest moderate solubility, typical for kinase inhibitors .
Pyrimidine-Based Statin Derivatives ()
Rosuvastatin derivatives, such as N-[4-(4-Fluorophenyl)-5-{(E)-2-[(2S,4R)-4-hydroxy-6-oxotetrahydro-2H-pyran-2-yl]vinyl}-6-isopropylpyrimidin-2-yl]-N-methylmethanesulfonamide (), incorporate a pyrimidine ring and fluorophenyl group. These modifications enhance lipid-lowering activity by targeting HMG-CoA reductase. The complex structure increases molecular weight (463.52 g/mol) and chirality, necessitating stringent stereochemical control .
Table 2: Heterocyclic Sulfonamide Derivatives
†Estimated based on structural analogs.
Oxazolyl and Isoxazoline Derivatives
(R)-N-(2-(4-isopropyl-4,5-dihydrooxazol-2-yl)-6-methylphenyl)methanesulfonamide ()
This analog replaces the aminomethyl group with a 4-isopropyl-4,5-dihydrooxazol-2-yl moiety. The oxazole ring introduces rigidity and hydrogen bond acceptors, altering pharmacokinetics. It is a key intermediate in synthesizing Carolacton, demonstrating the structural versatility of the parent compound .
Pesticide Derivatives ()
N-(3-(Aminomethyl)-phenyl)-5-(4-phenyl)-5-(trifluoromethyl)-4,5-dihydroisoxazol-3-amine derivatives incorporate isoxazoline rings and trifluoromethyl groups, enhancing agrochemical activity. The aminomethylphenyl group parallels the target compound but with pesticidal applications .
Table 3: Modified Phenyl Sulfonamides
Biological Activity
N-(2-(Aminomethyl)-6-methylphenyl)-N-methylmethanesulfonamide, often referred to as a sulfonamide compound, has garnered attention in various fields of biological research due to its potential therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.
This compound is characterized by its unique structure that includes a sulfonamide group, which is known for its ability to interact with various biological molecules. The chemical formula is C₁₁H₁₄N₂O₂S, and it exhibits properties conducive to enzyme inhibition and protein interactions.
The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The compound functions as an enzyme inhibitor by binding to the active sites of target proteins, thus preventing substrate binding and subsequent catalytic activity. This mechanism can lead to various biological effects depending on the specific enzyme or receptor targeted.
Biological Activity Overview
-
Enzyme Inhibition :
- The compound has been shown to inhibit several enzymes involved in critical biological processes, including those related to cancer progression and inflammation.
- In particular, it has been investigated for its inhibitory effects on focal adhesion kinase (FAK), a non-receptor tyrosine kinase implicated in cancer cell migration and invasion .
-
Antimicrobial Properties :
- Research indicates potential antimicrobial activity against various pathogens, making it a candidate for further exploration in the field of infectious diseases .
- Anticancer Activity :
Case Study 1: Inhibition of FAK Activity
A study evaluated the effects of this compound on FAK-mediated pathways in cancer cells. The compound was found to significantly reduce cell migration and invasion in vitro, correlating with decreased phosphorylation of downstream targets involved in tumor progression .
Case Study 2: Antimicrobial Efficacy
In another investigation, the compound was tested against a panel of bacterial strains. Results indicated that it exhibited moderate antibacterial activity, particularly against Gram-positive bacteria. This suggests potential utility as an antimicrobial agent .
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
